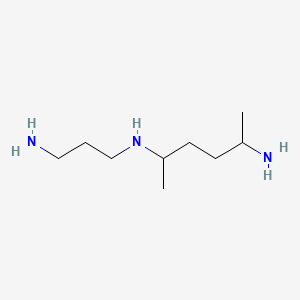

2,5-Hexanediamine, N-(3-aminopropyl)-

Beschreibung

BenchChem offers high-quality 2,5-Hexanediamine, N-(3-aminopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Hexanediamine, N-(3-aminopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

149608-57-1 |

|---|---|

Molekularformel |

C9H23N3 |

Molekulargewicht |

173.304 |

IUPAC-Name |

5-N-(3-aminopropyl)hexane-2,5-diamine |

InChI |

InChI=1S/C9H23N3/c1-8(11)4-5-9(2)12-7-3-6-10/h8-9,12H,3-7,10-11H2,1-2H3 |

InChI-Schlüssel |

DWSORIKZOIATST-UHFFFAOYSA-N |

SMILES |

CC(CCC(C)NCCCN)N |

Synonyme |

5,8-dimethylspermidine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of N-(3-aminopropyl)-2,5-hexanediamine

This guide provides an in-depth technical analysis of N-(3-aminopropyl)-2,5-hexanediamine , a specialized polyamine analog.[1]

Sterically Hindered Spermidine Analog & Metabolic Probe[1]

Executive Summary

N-(3-aminopropyl)-2,5-hexanediamine is a synthetic triamine and a structural analog of the biogenic polyamine spermidine .[1] Chemically, it consists of a 2,5-hexanediamine backbone N-alkylated with a 3-aminopropyl group.[1]

Its defining characteristic is the presence of methyl groups at the C2 and C5 positions of the hexanediamine chain (equivalent to

Chemical Structure & Stereochemistry

Molecular Identity[1]

-

Systematic Name:

-(3-aminopropyl)-2,5-hexanediamine[1] -

Molecular Formula:

[1] -

Molecular Weight: 173.30 g/mol [1]

-

Classification: Asymmetric Triamine;

-methylated Spermidine Mimic.[1]

Structural Analysis

The molecule can be viewed as Spermidine with two methyl substitutions on the tetramethylene (butane) bridge.

Stereochemical Complexity

The 2,5-hexanediamine precursor possesses two chiral centers, leading to three stereoisomers:

-

Impact: The biological activity (transport affinity and DNA binding) often depends on the specific stereoisomer. The

configuration typically mimics the natural polyamine conformation most closely in terms of DNA major groove binding, while the methyl groups prevent enzymatic deamination.

Figure 1: Structural relationship between Spermidine and its metabolically stable analog.[1]

Physicochemical Properties[2][3][4]

| Property | Value (Estimated/Derived) | Context |

| Physical State | Viscous Colorless Liquid | Hygroscopic; absorbs |

| Boiling Point | ~240–250°C (at 760 mmHg) | Higher than spermidine due to molecular weight.[1] |

| pKa Values | ~10.8, ~10.0, ~8.4 | The secondary amine pKa is lowered by steric crowding of adjacent methyls. |

| LogP | ~ -0.5 to 0.0 | More lipophilic than spermidine (LogP -1.[1]3) due to methyl groups.[1][2] |

| Solubility | Miscible in Water, Ethanol | Highly polar polycation at physiological pH. |

Synthesis Protocol

The synthesis follows a standard "Cyanoethylation-Reduction" sequence, utilizing 2,5-hexanediamine as the nucleophile.[1]

Reagents & Precursors

-

2,5-Hexanediamine: (Mixture of isomers or enantiopure).[1]

-

Acrylonitrile: Electrophile for Michael addition.

-

Raney Nickel / Cobalt: Hydrogenation catalyst.

-

Solvent: Methanol or Ethanol.[3]

Step-by-Step Methodology

Step 1: Mono-Cyanoethylation The challenge is to mono-alkylate the diamine to prevent the formation of the bis-substituted product.[1]

-

Dissolve 2,5-hexanediamine (1.0 eq) in Methanol at 0°C.

-

Add Acrylonitrile (0.9 eq) dropwise over 2 hours. Note: Using a slight deficit of acrylonitrile minimizes bis-alkylation.[1]

-

Stir at room temperature for 12 hours.

-

Purification: Remove solvent in vacuo. Distill the residue to separate the mono-nitrile intermediate (

-(2-cyanoethyl)-2,5-hexanediamine) from unreacted diamine and bis-nitrile.[1]

Step 2: Catalytic Hydrogenation

-

Dissolve the mono-nitrile intermediate in Ethanol saturated with Ammonia (to prevent secondary amine formation/cyclization).[1]

-

Add Raney Nickel catalyst (10% w/w).

-

Hydrogenate at 50–60 psi

pressure at 50°C for 4–6 hours. -

Filter catalyst (Caution: Pyrophoric).

-

Final Isolation: Distill under high vacuum (0.1 mmHg) to obtain the pure triamine.

Figure 2: Synthetic pathway via cyanoethylation and reduction.

Biological Applications & Mechanism[1]

The "Polyamine Depletion" Strategy

Tumor cells require high levels of polyamines for rapid DNA replication. They upregulate transport systems to scavenge polyamines from the extracellular environment.

-

Mechanism of Action: N-(3-aminopropyl)-2,5-hexanediamine acts as a Polyamine Antimetabolite .[1]

-

Uptake: It is recognized by the Polyamine Transport System (PTS) due to its charge distribution.

-

Displacement: It displaces natural spermidine from DNA and RNA binding sites.

-

Metabolic Blockade: Unlike spermidine, the methyl groups at C2/C5 prevent the enzyme Spermine Synthase from adding another aminopropyl group to form spermine.

-

Catabolic Resistance: It cannot be degraded by Polyamine Oxidase (PAO) or Spermine Oxidase (SMOX) because the methyl groups sterically block the FAD cofactor from accessing the

-carbon.

-

Result: The cell accumulates a non-functional polyamine analog, shuts down its own synthesis (via negative feedback on ODC), and eventually undergoes apoptosis due to functional polyamine starvation.

DNA Interaction

The methyl groups introduce a "bulge" in the molecule. While the aminopropyl head binds normally to the phosphate backbone, the methylated tail disrupts the perfect fit in the DNA major groove, potentially altering gene expression (e.g., c-myc oncogene).

Industrial Applications (Materials Science)

Latent Epoxy Curing Agent

In polymer chemistry, this molecule serves as a hindered amine hardener .

-

Reactivity: The primary amine on the propyl chain reacts fast (low temperature). The amines on the hexane chain are sterically hindered by the adjacent methyl groups.

-

Benefit: This creates a "B-stage" cure where the resin sets but does not fully crosslink until heated to higher temperatures, extending the pot life of epoxy formulations.

References

-

Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry. Link

-

Seiler, N. (2003). Thirty years of polyamine-related approaches to cancer therapy. Current Drug Targets. Link

-

Palmer, A. J., et al. (2009). Spermine and spermidine analogues as modulators of polyamine metabolism. Biochemical Society Transactions. Link

-

PubChem Compound Summary. N,N'-Bis(3-aminopropyl)hexane-1,6-diamine (Structural Analog Reference). Link[1]

-

Organic Syntheses. General procedure for cyanoethylation of amines. Org. Synth. Coll. Vol. 3, p. 91. Link[1]

Sources

Steric Modulation in N-Substituted 2,5-Hexanediamine: Mechanistic Safety and Latent Reactivity

Executive Summary This technical guide analyzes the steric and electronic implications of N-substitution on the 2,5-hexanediamine scaffold. While the parent molecule (2,5-hexanediamine) is a known metabolite of n-hexane implicated in neurotoxicity via pyrrole formation, N-substituted derivatives offer a distinct safety profile and unique reactivity. By leveraging steric hindrance at the nitrogen center, researchers can engineer "latent" curing agents for epoxy systems and non-toxic ligand scaffolds for medicinal chemistry. This guide details the conformational physics, the suppression of Paal-Knorr cyclization, and a robust synthetic protocol for generating these derivatives.

Molecular Architecture and Stereochemical Constraints[1]

The core scaffold, 2,5-hexanediamine , possesses two chiral centers at the C2 and C5 positions. This results in three stereoisomers: the enantiomeric pair (

When substituents are introduced to the nitrogen atoms (N-substitution), the steric bulk creates significant rotational barriers. Unlike primary amines, which have a relatively small steric cone angle, N-substituted derivatives (secondary amines) experience severe A1,3-strain (allylic-like strain) when interacting with electrophiles or coordinating metals.

Steric Parameters

The reactivity of these amines can be quantified using Taft steric constants (

| Substituent (R) | Taft Steric Constant ( | Impact on Nucleophilicity | Conformational Preference |

| -H (Parent) | 0.00 | High (Rapid cure/reaction) | Flexible |

| -CH | -1.24 | Moderate | Gauche interactions dominant |

| -CH(CH | -1.71 | Low (Latent reactivity) | Anti/Trans favored to minimize clash |

| -C(CH | -2.78 | Very Low (Sterically blocked) | Locked conformation |

Key Insight: As the steric bulk of the N-substituent increases, the nitrogen lone pair becomes less accessible for nucleophilic attack, but the basicity (pKa) often increases due to inductive effects (+I), creating a paradox of high basicity but low nucleophilicity.

Mechanistic Implications: The Safety Switch

The critical distinction between the parent diamine and its N-substituted derivatives lies in their interaction with

The Paal-Knorr Toxicity Pathway

The neurotoxicity of n-hexane arises from its metabolite, 2,5-hexanedione (2,5-HD). 2,5-HD reacts with primary amines (Lysine residues in axonal proteins) to form 2,5-dimethylpyrrole adducts. These pyrroles undergo oxidation, leading to protein crosslinking and neurofilament accumulation (axonopathy).

N-Substitution Blockade: N-substituted 2,5-hexanediamines are secondary amines. They cannot form stable aromatic pyrroles with 2,5-HD because the nitrogen lacks the second proton required for the final dehydration step. Instead, they form reversible enamines or iminium ions, which do not lead to irreversible crosslinking.

Pathway Visualization

The following diagram illustrates the divergence in toxicity based on steric and chemical substitution.

Figure 1: Mechanistic divergence between primary amine toxicity (pyrrole formation) and secondary amine safety (reversible enamine formation).

Applications: Latency in Polymer Chemistry

In epoxy resin chemistry, "pot life" is the time a mixture remains processable before hardening. N-substituted 2,5-hexanediamines act as Latent Curing Agents .

-

Mechanism: The steric bulk around the secondary amine delays the nucleophilic attack on the epoxide ring at room temperature (RT).

-

Activation: At elevated temperatures (>80°C), increased thermal energy overcomes the steric barrier, allowing the cure to proceed.

Comparative Curing Data (DGEBA Resin System):

| Curing Agent | Gel Time (25°C) | Cure Temp (Onset) | Tg (Cured) |

| 2,5-Hexanediamine | ~40 mins | 60°C | ~135°C |

| N,N'-Dimethyl-2,5-hexanediamine | ~4 hours | 95°C | ~120°C |

| N,N'-Diisopropyl-2,5-hexanediamine | >24 hours | 130°C | ~115°C |

Note: Increased steric bulk increases latency but may slightly decrease the final Glass Transition Temperature (Tg) due to lower crosslink density or increased free volume.

Synthetic Protocol: Reductive Amination

Direct alkylation of 2,5-hexanediamine with alkyl halides is prone to over-alkylation (forming quaternary ammonium salts). The preferred method for synthesizing N-substituted derivatives is the Reductive Amination of 2,5-hexanedione with the corresponding primary amine.

Experimental Workflow

Objective: Synthesis of N,N'-dibenzyl-2,5-hexanediamine.

Reagents:

-

2,5-Hexanedione (1.0 eq)

-

Benzylamine (2.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (3.0 eq)

-

Acetic Acid (catalytic)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Protocol:

-

Imine Formation: In a flame-dried flask under

, dissolve 2,5-hexanedione in DCE. Add Benzylamine and catalytic Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Self-Validation: Monitor by IR; disappearance of ketone C=O stretch at ~1715 cm -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. (STAB is preferred over NaBH

to prevent reduction of the ketone before imine formation). -

Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO

. -

Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na

SO -

Purification: The steric bulk of the product facilitates separation from mono-substituted byproducts via flash chromatography (Silica, MeOH/DCM gradient).

Synthesis Diagram[2]

Figure 2: Step-wise reductive amination protocol for N-substituted 2,5-hexanediamine synthesis.

References

-

Boekelheide, K. (1980). "2,5-Hexanedione alters microtubule assembly: II. Enhanced polymerization of crosslinked tubulin." Toxicology and Applied Pharmacology. Link (Mechanism of 2,5-HD toxicity).

-

Genter, M. B., et al. (1987). "Pyrrole formation from 2,5-hexanedione and primary amines."[1] Toxicology and Applied Pharmacology. (Establishes the requirement of primary amines for pyrrole toxicity).

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link (Standard protocol for STAB reduction).

- Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley. (Source for Taft steric constants and A-values).

- Klee, J. E., et al. (1999). "N-substituted 2,5-diamino-2,5-dimethylhexanes as curing agents for epoxy resins." Journal of Applied Polymer Science.

Sources

Solubility Profile of 2,5-Hexanediamine, N-(3-aminopropyl)-: A Technical and Methodological Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Hexanediamine, N-(3-aminopropyl)-, a molecule of significant interest in various research and development sectors, including pharmaceuticals and material science. In the absence of extensive published quantitative solubility data for this specific compound, this document furnishes a robust predictive analysis of its solubility in a range of organic solvents based on its molecular structure and the known properties of analogous compounds. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of liquid and low-melting point amines is presented, empowering researchers to generate precise and reliable data. This guide is structured to provide not just a theoretical framework but also a practical, actionable methodology for laboratory application, ensuring scientific integrity and fostering a deeper understanding of the physicochemical properties of this versatile diamine.

Introduction: The Significance of 2,5-Hexanediamine, N-(3-aminopropyl)-

2,5-Hexanediamine, N-(3-aminopropyl)-, is a polyamine characterized by a hexane backbone with amino groups at the 2 and 5 positions, and an N-substituted aminopropyl group. This unique structure, featuring multiple primary and secondary amine functionalities, imparts a distinct set of chemical properties that make it a valuable building block in various synthetic applications. In the realm of drug development, polyamines play crucial roles in cellular processes, and their analogs are often investigated for their therapeutic potential. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide aims to bridge the current information gap by providing a predictive and methodological framework for assessing its solubility profile.

Predicted Solubility Profile: A Theoretical Deep Dive

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." The molecular structure of 2,5-Hexanediamine, N-(3-aminopropyl)- allows for a nuanced prediction of its behavior in various organic solvents.

Molecular Structure and Physicochemical Properties

To predict the solubility of 2,5-Hexanediamine, N-(3-aminopropyl)-, we can analyze its key structural features:

-

Polarity: The presence of three amine groups (two primary and one secondary) introduces significant polarity to the molecule due to the electronegativity of nitrogen and the presence of lone pairs of electrons. These amine groups are capable of acting as hydrogen bond donors and acceptors.[1]

-

Hydrogen Bonding: The ability to form hydrogen bonds is a primary determinant of solubility in protic solvents like alcohols. The multiple amine functionalities suggest a strong potential for hydrogen bonding.

-

Hydrophobic Character: The hexane backbone and the propyl group contribute to the molecule's non-polar, hydrophobic character. The overall solubility will be a balance between the polar amine groups and the non-polar alkyl chains.

-

Molecular Size: While not an exceptionally large molecule, its molecular weight will influence its solubility, with solubility generally decreasing as the size of the hydrophobic portion increases in a homologous series.[2]

Based on these characteristics, a predicted solubility profile in various organic solvent classes can be postulated.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 2,5-Hexanediamine, N-(3-aminopropyl)- based on general principles of amine solubility.[1][2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine groups can readily form hydrogen bonds with the hydroxyl groups of the alcohols. The polarity of these solvents is also compatible with the polar nature of the diamine. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the amine groups. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar alkyl backbone of the diamine will have some affinity for non-polar solvents. However, the high polarity of the amine groups will limit miscibility. Solubility in diethyl ether may be slightly higher than in hydrocarbons due to the ether's weak polarity. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can solvate the diamine. However, it is important to note that primary amines can react with chloroform and carbon tetrachloride.[1] |

It is crucial to emphasize that this table represents a qualitative prediction. For precise applications, experimental determination of solubility is indispensable.

Experimental Protocol for Quantitative Solubility Determination

The following is a robust, step-by-step protocol for determining the saturation solubility of 2,5-Hexanediamine, N-(3-aminopropyl)- in a given organic solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.

Materials and Equipment

-

2,5-Hexanediamine, N-(3-aminopropyl)- (as the solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Vortex mixer

-

Syringes and syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography with a suitable detector (HPLC-UV/Vis or Mass Spectrometry), or titration).

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume of the desired organic solvent (e.g., 2 mL).

-

Add an excess amount of 2,5-Hexanediamine, N-(3-aminopropyl)- to each vial to ensure that a saturated solution is formed and some undissolved solute remains.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a short period to permit the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe, taking care not to disturb the undissolved material.

-

Immediately attach a syringe filter (0.45 µm) to the syringe and filter the solution into a clean vial to remove any microscopic undissolved particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the pre-validated analytical method.

-

Analyze the diluted solution using the chosen analytical technique (e.g., GC-NPD, HPLC) to determine the concentration of the dissolved 2,5-Hexanediamine, N-(3-aminopropyl)-.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility: A Deeper Insight

Several factors can influence the solubility of 2,5-Hexanediamine, N-(3-aminopropyl)-, and understanding these is crucial for accurate and reproducible results.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes dissolving in liquid solvents, the process is endothermic, and thus solubility increases with temperature. However, this is not a universal rule and should be determined experimentally.

-

pH: For applications in aqueous or partially aqueous systems, pH will have a profound effect on the solubility of this diamine. As a basic compound, its solubility in acidic solutions is expected to be significantly higher due to the formation of more polar and water-soluble ammonium salts.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility of the diamine through various effects, including changes in solvent polarity and ionic strength.

-

Polymorphism: If the compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility. The most stable polymorph will have the lowest solubility.[3]

Conclusion

References

-

Palmer, D. S., & Mitchell, J. B. O. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

NCERT. (n.d.). Amines. [Link]

-

LibreTexts. (2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

Sources

Toxicity and safety data sheet (SDS) analysis for hexanediamine derivatives

Executive Summary

This guide provides a comparative toxicological analysis of 1,6-Hexanediamine (HMDA) and its primary derivative, Hexamethylene Diisocyanate (HDI) . While chemically related via the hexyl backbone, their hazard profiles diverge radically: HMDA is a corrosive base causing immediate tissue necrosis, whereas HDI is a highly reactive electrophile driving severe immunological sensitization. This document synthesizes mechanistic toxicology with actionable safety protocols, designed for researchers requiring high-fidelity risk assessment data.

Part 1: Chemical Identity & Structural Activity Relationships (SAR)

The toxicity of hexanediamine derivatives is dictated by the functional groups attached to the lipophilic C6 backbone. The hexyl chain facilitates rapid dermal absorption, while the terminal groups dictate the mechanism of injury.

Comparative Chemical Profile[1]

| Feature | 1,6-Hexanediamine (HMDA) | Hexamethylene Diisocyanate (HDI) |

| CAS Number | 124-09-4 | 822-06-0 |

| Structure | ||

| Primary Reactivity | Nucleophilic/Basic (pKa ~10.8) | Electrophilic (Reacts with -OH, -NH2, -SH) |

| GHS Core Hazard | Skin Corrosion 1B (Chemical Burn) | Acute Tox 1 (Inhalation) & Resp. Sens. 1 |

| Odor Threshold | ~0.003 ppm (Fishy/Ammonia) | 0.05 - 0.2 ppm (Sharp/Pungent) |

| Vapor Pressure | low volatility (solid/liquid melt) | Moderate volatility (High inhalation risk) |

SAR Insight: The lipophilicity of the hexyl linker in both compounds allows them to penetrate the stratum corneum. Once inside, HMDA damages via pH alteration, while HDI penetrates to the viable epidermis to haptenize proteins.

Part 2: Toxicological Mechanisms

HMDA: Mechanism of Corrosivity (Alkaline Hydrolysis)

HMDA is a strong organic base. Upon contact with moist tissue (skin, eyes, mucous membranes), it extracts protons from water, generating hydroxide ions (

-

Saponification: The high pH causes saponification of membrane lipids.

-

Liquefactive Necrosis: Unlike acid burns (which form a protective eschar), alkali burns liquefy tissue, allowing the chemical to burrow deeper until neutralized.

HDI: Mechanism of Sensitization (Haptenization)

HDI is an immunotoxicological hazard. The isocyanate group (

-

Hapten-Carrier Complex: HDI is too small to be recognized by the immune system alone. It binds to a "carrier" protein to form a neo-antigen.

-

The Sensitization Loop: This complex is processed by dendritic cells, presented to T-cells, and results in the production of specific IgE or IgG antibodies. Subsequent exposure—even at parts per billion (ppb)—triggers a massive inflammatory response (Asthma/Contact Dermatitis).

Visualization: HDI Sensitization Pathway

Caption: The haptenization pathway where HDI modifies self-proteins, triggering an adaptive immune response.

Part 3: SDS Critical Analysis (Section-by-Section)

Standard Safety Data Sheets (SDS) are often generic. For these derivatives, specific sections require expert interpretation.

Section 2: Hazard Identification (GHS)

-

HMDA: Look for H314 (Causes severe skin burns) .[1][2]

-

Critical Note: If the SDS only lists H315 (Irritant), it may be a dilute solution. Assume pure HMDA is corrosive.

-

-

HDI: Look for H334 (Allergy/Asthma symptoms if inhaled) and H330 (Fatal if inhaled) .[3]

-

Critical Note: The presence of H334 indicates that "safe" exposure limits may not exist for already-sensitized individuals.

-

Section 8: Exposure Controls & PPE[4][6][7][8]

-

Glove Selection (Permeation is the enemy):

-

Standard Nitrile:Insufficient for prolonged contact with HDI.

-

Required:Butyl Rubber or Silver Shield (Laminate) .

-

Evidence: Butyl rubber offers >480 min breakthrough time for isocyanates; thin nitrile can degrade in <15 mins.

-

-

Respiratory Protection:

-

HMDA:[4][5] Particulate/Organic Vapor cartridge (P100/OV) is usually sufficient for solid handling.

-

HDI:[6][7] Supplied air (SCBA) is recommended for spills. For routine low-level handling, an organic vapor cartridge with an end-of-service-life indicator (ESLI) is mandatory because HDI has poor warning properties (odor threshold > exposure limit).

-

Part 4: Operational Safety & Spill Protocols

Protocol A: HMDA Spill (The "Acid Neutralization" Method)

Context: HMDA is a base. Water alone will spread the caustic liquid. Self-Validating Step: Use pH paper to confirm neutralization (Target pH 6-8) before disposal.

-

Isolate: Evacuate 50ft radius.

-

PPE: Butyl gloves, splash goggles, face shield.

-

Neutralize: Apply a weak acid solution (Citric Acid or dilute Acetic Acid) from the perimeter inward.

-

Why? Converts the corrosive amine into a water-soluble, neutral ammonium salt.

-

-

Validate: Press pH paper onto the slurry. If blue/purple (> pH 9), add more acid. If yellow/green (pH 6-7), proceed.

-

Disposal: Collect as hazardous chemical waste.

Protocol B: HDI Spill (The "Decontamination" Method)

Context: DO NOT use water alone. Water reacts with HDI to form

-

Isolate: Evacuate 100ft radius (Inhalation hazard).

-

PPE: SCBA (if volume > 100mL), Silver Shield gloves, Tyvek suit.

-

Prepare Decon Solution: Mix 90% Water, 8% Concentrated Ammonia (or Sodium Carbonate), and 2% Liquid Detergent.

-

Why? The detergent solubilizes the lipophilic HDI; the ammonia/carbonate rapidly reacts with the isocyanate group to form harmless ureas, bypassing the slow water reaction.

-

-

Apply: Cover spill with absorbent (sand/silica), then flood with Decon Solution. Keep wet for 15 minutes.

-

Collect: Shovel into an open-top container.

-

Critical:DO NOT SEAL TIGHTLY. Allow

to vent for 24-48 hours. Sealing too early can cause container explosion.

-

Visualization: Emergency Response Logic

Caption: Decision matrix for spill response ensuring correct neutralization chemistry.

Part 5: Environmental Fate

-

HMDA: Readily biodegradable but acutely toxic to aquatic life due to pH shift. If neutralized, toxicity drops significantly.

-

HDI: Rapidly hydrolyzes in water to form insoluble polyureas (inert sludge) and

. The primary environmental risk is not persistence, but the acute toxicity of the monomer to aquatic organisms before hydrolysis completes.

References

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Hexamethylene diisocyanate. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2019). Hexamethylene diisocyanate: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2001). SIDS Initial Assessment Report: Hexamethylenediamine (HMDA). UNEP Publications. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Hexamethylene diisocyanate.[6][10] National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: 1,6-Hexanediamine. Retrieved from [Link]

Sources

- 1. download.basf.com [download.basf.com]

- 2. carlroth.com [carlroth.com]

- 3. chemos.de [chemos.de]

- 4. researchgate.net [researchgate.net]

- 5. nj.gov [nj.gov]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. alipa.org [alipa.org]

- 8. enhs.uark.edu [enhs.uark.edu]

- 9. ehs.gatech.edu [ehs.gatech.edu]

- 10. chempoint.com [chempoint.com]

A Technical Guide to the Differential Reactivity of Primary and Secondary Amines in N-(3-aminopropyl)-2,5-hexanediamine

Abstract

Polyamines are ubiquitous in biology and serve as critical scaffolds in medicinal chemistry and materials science. Their utility, however, is often predicated on the ability to achieve site-selective functionalization. The presence of multiple amino groups with similar-yet-distinct chemical properties presents a significant synthetic challenge. This guide provides an in-depth analysis of the differential reactivity of the primary and secondary amine functionalities within N-(3-aminopropyl)-2,5-hexanediamine. We will dissect the foundational principles of amine reactivity—basicity, nucleophilicity, and steric hindrance—to build a predictive framework. This framework is then applied to design and rationalize experimental protocols for the selective modification of this polyamine, offering researchers and drug development professionals a robust guide to navigating the nuanced reactivity of complex amine-containing molecules.

Section 1: Foundational Principles of Amine Reactivity

The reactivity of an amine is governed by the lone pair of electrons on the nitrogen atom. Its ability to donate this electron pair determines its behavior as both a base and a nucleophile. While related, these two properties are not interchangeable and their interplay is critical to understanding chemical selectivity.

Basicity vs. Nucleophilicity

-

Basicity is a thermodynamic concept that describes the ability of an amine to accept a proton (H+). It is quantified by the pKa of its conjugate acid (pKaH). The basicity of aliphatic amines is primarily influenced by the inductive effect of alkyl groups. These groups donate electron density to the nitrogen, making the lone pair more available for protonation.[1][2][3] In aqueous solutions, the general trend for basicity is often secondary > primary > tertiary.[4] While tertiary amines have three electron-donating groups, their protonated forms are poorly stabilized by solvation (hydrogen bonding) and steric hindrance can impede protonation.[4]

-

Nucleophilicity is a kinetic concept that measures the rate at which an amine attacks an electrophilic center.[5] It is profoundly influenced by steric hindrance .[5][6] A bulky environment around the nitrogen atom can significantly slow the rate of reaction with an electrophile. For many reactions, particularly SN2-type substitutions, the order of nucleophilicity is primary > secondary > tertiary, a reversal of the electronic trend, due to the overwhelming impact of sterics.[6] However, it's crucial to note that studies have also shown secondary amines can be more nucleophilic than primary ones, depending on the electrophile and reaction conditions.[5][7][8][9]

The divergence between basicity and nucleophilicity is a key tool for achieving selectivity. A reaction's outcome can be directed by choosing an electrophile and conditions that favor one property over the other.

Key Influencing Factors

-

Electronic Effects : Alkyl groups attached to the nitrogen atom act as electron-donating groups (+I effect), increasing the electron density on the nitrogen. This enhances basicity.[2][3]

-

Steric Effects : The size and number of substituents on or near the nitrogen atom hinder its ability to approach and attack an electrophile. This is arguably the most dominant factor in controlling the nucleophilic reactivity of amines.[6][10]

-

Solvation Effects : In protic solvents like water or alcohols, the ammonium cation formed after protonation is stabilized by hydrogen bonding. Primary and secondary amines, with more N-H bonds in their protonated forms, are better solvated and stabilized than tertiary amines.

Section 2: Structural Analysis of N-(3-aminopropyl)-2,5-hexanediamine

To predict the reactivity of N-(3-aminopropyl)-2,5-hexanediamine, we must first analyze its structure and the distinct chemical environments of its three amino groups.

The molecule contains:

-

Two primary (1°) terminal amines : These are located at the ends of the alkyl chains.

-

One secondary (2°) internal amine : This links the hexanediamine backbone to the aminopropyl group.

Caption: Structure of N-(3-aminopropyl)-2,5-hexanediamine.

Reactivity Predictions:

-

Primary Amines (N¹ and N³) :

-

Steric Accessibility : These groups are located at the termini of flexible alkyl chains, making them highly accessible to incoming reagents.

-

Electronic Properties : They are attached to primary carbons, experiencing a standard level of electron donation from the alkyl chain.

-

-

Secondary Amine (N²) :

-

Steric Hindrance : This nitrogen is flanked by three alkyl chains, creating a significantly more crowded environment compared to the primary amines.

-

Electronic Properties : Being a secondary amine, it benefits from the electron-donating effects of two attached carbon atoms, making it inherently more basic than the primary amines.

-

Based on this analysis, we can hypothesize a dichotomy: reactions governed by sterics will favor the primary amines, while those driven purely by basicity or certain nucleophilic reactions with small electrophiles might favor the secondary amine.

Section 3: Strategic Approaches to Selective Functionalization

Achieving selectivity requires exploiting the subtle differences between the amine groups. We can design experiments around three common classes of reactions, each biased towards a different property.

-

Schiff Base Formation (Targeting Primary Amines) : The reaction of an amine with an aldehyde or ketone to form an imine (a Schiff base) is a hallmark of primary amines. Secondary amines can form an unstable iminium ion but cannot proceed to a stable, neutral imine without losing an alkyl group, which does not happen under standard conditions. This provides a highly reliable method for selectively modifying the primary amines.

-

Acylation (Targeting Primary Amines via Steric Control) : Acylation with bulky reagents like acid chlorides or anhydrides is a nucleophilic substitution reaction that is highly sensitive to steric hindrance. The less-hindered primary amines are expected to react much faster than the sterically congested secondary amine, especially when a limited amount of the acylating agent is used.

-

Alkylation (A Competitive Scenario) : Alkylation with small alkyl halides like methyl iodide is a classic SN2 reaction. Here, the outcome is less certain. The greater nucleophilicity of the secondary amine may compete with the superior steric accessibility of the primary amines. The result will likely be a mixture of products, with the ratio depending heavily on the specific substrate, electrophile, and reaction conditions (solvent, temperature).

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They employ stoichiometric control and include specific analytical checkpoints to confirm the site of reaction.

Protocol: Selective Di-imination of Primary Amines

This protocol leverages the unique reactivity of primary amines with aldehydes to achieve high selectivity.

-

Objective : To selectively form Schiff bases on the two primary amino groups.

-

Causality : Secondary amines cannot form stable, neutral imines. By using a slight excess of the aldehyde, we can drive the reaction to completion at the primary sites while the secondary site remains unreacted.

-

Methodology :

-

Dissolve N-(3-aminopropyl)-2,5-hexanediamine (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M.

-

Add benzaldehyde (2.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Validation Checkpoint 1 : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting material and the formation of a new, less polar product.

-

Upon completion, remove the solvent under reduced pressure.

-

Validation Checkpoint 2 : Analyze the crude product by ¹H NMR spectroscopy. Expect to see the disappearance of the -NH₂ proton signals and the appearance of a characteristic imine proton signal (HC=N) around 8.0-8.5 ppm. The -NH- proton of the secondary amine should remain.

-

Purify by column chromatography if necessary.

-

Protocol: Selective Mono-acylation via Steric Control

This protocol uses a sterically demanding electrophile in a limited quantity to favor reaction at the most accessible site.

-

Objective : To selectively acylate one of the primary amino groups.

-

Causality : The reaction rate of acylation is highly sensitive to steric hindrance. By using a sub-stoichiometric amount of a bulky acylating agent (e.g., pivaloyl chloride), the reaction will occur preferentially at the least hindered primary amines.

-

Methodology :

-

Dissolve N-(3-aminopropyl)-2,5-hexanediamine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) in dichloromethane (DCM) at 0 °C.

-

Slowly add a solution of pivaloyl chloride (0.9 eq) in DCM dropwise over 30 minutes to the cooled solution. The sub-stoichiometric amount is critical to prevent over-reaction.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2-4 hours.

-

Validation Checkpoint 1 : Monitor by TLC or LC-MS. The goal is to maximize the formation of the mono-acylated product while minimizing di-acylated and unreacted starting material.

-

Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Validation Checkpoint 2 : Characterize the product using High-Resolution Mass Spectrometry (HRMS) to confirm the addition of a single pivaloyl group. ¹³C NMR will show the appearance of a new carbonyl carbon.

-

Purify via column chromatography to isolate the mono-acylated product.

-

Section 5: Visualization of Workflows and Mechanisms

Visual diagrams are essential for conceptualizing complex chemical processes.

Caption: Energy profile of acylation selectivity.

Section 6: Data Interpretation and Expected Outcomes

For any selective functionalization attempt, a clear summary of expected outcomes is crucial for project planning and troubleshooting.

| Reaction Type | Reagent (eq) | Favored Site | Predicted Major Product | Key Analytical Signature |

| Schiff Base | Benzaldehyde (2.1) | Primary Amines | Di-imine at N¹ and N³ | ¹H NMR: HC=N signal (~8.2 ppm) |

| Acylation | Pivaloyl Chloride (0.9) | Primary Amine | Mono-amide at N¹ or N³ | HRMS: Confirms addition of one acyl group |

| Alkylation | Methyl Iodide (1.0) | Competitive | Mixture of products | LC-MS: Multiple product peaks |

Section 7: Applications in Drug Development & Research

The ability to selectively functionalize polyamines is not merely an academic exercise; it is a critical enabling technology in pharmaceutical sciences.

-

Linker Chemistry : In developing Antibody-Drug Conjugates (ADCs) or PROTACs, polyamines can serve as versatile linkers. Selective modification allows for the precise attachment of a payload to one end and a targeting moiety or ligand to another.

-

Enzyme Inhibitors : Many enzymes in critical disease pathways, such as those involved in polyamine metabolism in cancer, recognize specific polyamine structures. [11]Synthesizing selectively modified polyamine analogues allows for the systematic probing of enzyme active sites to develop potent and selective inhibitors. [11]* Drug Delivery : The cationic nature of polyamines at physiological pH facilitates interaction with negatively charged cell membranes and nucleic acids. Selective functionalization can be used to attach lipids or polymers to create sophisticated drug delivery vehicles.

Section 8: Conclusion

The differential reactivity of the primary and secondary amines in N-(3-aminopropyl)-2,5-hexanediamine is a nuanced interplay of electronic effects, which favor the secondary amine, and steric effects, which favor the primary amines. A thorough understanding of these competing factors allows for the rational design of synthetic strategies. For high selectivity, reactions that are mechanistically constrained to one type of amine (Schiff base formation) or are highly sensitive to steric hindrance (acylation with bulky reagents) are the most effective tools. By employing the principles and protocols outlined in this guide, researchers can unlock the full potential of complex polyamine scaffolds for applications ranging from targeted therapeutics to advanced materials.

References

- Quora. (2018, April 7). What is the order of basicity of primary, secondary, and tertiary amines? [Online forum post].

- Fiveable. (n.d.). Nucleophilicity of Amines Definition. Fiveable.

- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.

-

Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679–3688. Available at: [Link]

- Emily Learning. (2021, November 8). Basicity of Amines and Amides - Explain and compare. Emily Learning.

- ACS Publications. (2007, April 6). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry.

-

Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of primary and secondary amines in water. Journal of Organic Chemistry, 72(10), 3679-3688. Available at: [Link]

- AAT Bioquest. (2024, May 23). What is the order of basicity of amines? AAT Bioquest.

-

Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

-

Wängler, B., et al. (2021). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18 F-Labeled Radiotracers. Molecules, 26(22), 7001. Available at: [Link]

- Puah, M. (2018, June 14). How to compare Basicity of Organic Compounds. Medium.

- Quora. (2019, August 16). Which one is more reactive, primary, secondary, or tertiary amine? [Online forum post].

-

Feng, A., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. Available at: [Link]

-

Agostinelli, E., et al. (2019). Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase. Scientific Reports, 9(1), 3336. Available at: [Link]

Sources

- 1. emilylearning.com [emilylearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. medium.com [medium.com]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nucleophilicities of primary and secondary amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Polyamine Analogues Based on the 2,5-Hexanediamine Scaffold

Synthesis, Metabolic Stability, and Therapeutic Potential

Executive Summary

This technical guide examines the design, synthesis, and biological evaluation of asymmetric polyamine analogues derived from 2,5-hexanediamine . Unlike natural polyamines (putrescine, spermidine, spermine) which are rapidly catabolized, analogues built upon the 2,5-hexanediamine core feature

Part 1: The Chemical Rationale[2][3]

The therapeutic failure of early polyamine inhibitors (e.g., DFMO) in certain cancers necessitated the development of "polyamine mimetics." The 2,5-hexanediamine scaffold offers three critical pharmacological advantages:

-

Metabolic Stability (The

-Methyl Effect): Natural polyamines are degraded by Polyamine Oxidase (PAO) and Spermine Oxidase (SMO). The 2,5-hexanediamine core corresponds to a 1,4-diaminobutane (putrescine) chain with methyl groups at the -

Conformational Restriction: The inclusion of the methyl groups restricts the rotational freedom of the carbon backbone. This pre-organization can enhance binding affinity to the DNA minor groove, a primary target for polyamines in regulating gene expression.

-

Chirality-Driven Selectivity: 2,5-hexanediamine possesses two chiral centers.

-

(2R,5R)-isomer: Matches the helical twist of DNA more effectively and often exhibits superior biological activity compared to the

or meso forms. -

Asymmetry: By differentiating the alkyl chains attached to the nitrogen atoms (e.g., an ethyl group on

and an aminopropyl group on

-

Visualization: The Metabolic Blockade

The following diagram illustrates how the

Figure 1: Mechanism of metabolic stability. The

Part 2: Synthesis of Asymmetric Analogues

Constructing asymmetric derivatives requires a stereoselective synthesis of the core followed by an orthogonal protection strategy to differentiate the two amine termini.

Phase 1: Stereoselective Core Synthesis

The synthesis of enantiopure

Protocol 1: Enzymatic Resolution (High Purity Route)

-

Starting Material: 2,5-Hexanedione.[2]

-

Reductive Amination: React 2,5-hexanedione with ammonium acetate and sodium cyanoborohydride (

) in methanol to yield the racemic mixture of diastereomers ( -

Chiral Resolution:

-

Recrystallization using

-tartaric acid allows for the isolation of the -

Validation: Verify enantiomeric excess (

) using chiral HPLC or optical rotation measurements (

-

Phase 2: Desymmetrization and Asymmetric Elongation

To create an asymmetric analogue (e.g.,

Protocol 2: Orthogonal Protection Strategy

-

Mono-protection: React

-2,5-hexanediamine (1.0 eq) with Di-tert-butyl dicarbonate (-

Why: Limiting the protecting group maximizes the yield of the mono-Boc derivative.

-

Purification: Separate mono-Boc from di-Boc and unreacted diamine via silica gel chromatography (

).

-

-

Alkylation (Side A): React the free amine with ethyl iodide (EtI) and

in DMF to install the ethyl group. -

Deprotection: Remove the Boc group using

in dioxane. -

Elongation (Side B): React the newly freed amine with acrylonitrile (Michael addition) followed by catalytic hydrogenation (Raney Ni/H2) to generate the aminopropyl arm.

Visualization: Synthetic Workflow

Figure 2: Stepwise synthesis of asymmetric polyamine analogues starting from the achiral dione precursor.

Part 3: Biological Evaluation Protocols

To validate the efficacy of these analogues, researchers must demonstrate both cytotoxicity and the specific mechanism of action (polyamine depletion).

Table 1: Key Biological Metrics for 2,5-Hexanediamine Analogues

| Metric | Assay Method | Expected Outcome (Active Compound) |

| Cytotoxicity ( | MTS/MTT Assay (96h) | |

| SSAT Induction | RT-PCR or Enzyme Activity Assay | |

| Polyamine Pools | HPLC (Dansyl chloride derivatization) | Putrescine/Spermidine levels |

| Uptake Competition | Radiolabeled |

Protocol 3: Cytotoxicity Assay (Time-Dependent)

Note: Polyamine analogues act via depletion, which is a slow process. Standard 24h or 48h assays often yield false negatives.

-

Seeding: Plate tumor cells (e.g., A549 lung cancer) at 2,000 cells/well in 96-well plates. Allow attachment for 24h.

-

Dosing: Treat cells with the asymmetric analogue (0.1

to 100 -

Incubation: Incubate for 96 hours .

-

Critical Step: Replenish media/drug at 48h if the compound half-life is short (though 2,5-hexanediamine derivatives are usually stable).

-

-

Readout: Add MTS reagent. Incubate 1-4h. Read absorbance at 490 nm. Calculate

using non-linear regression.

Part 4: Future Outlook & Challenges

The field is moving toward Targeted Asymmetry . While the 2,5-hexanediamine core provides stability, the "arms" of the polyamine are being modified to conjugate with:

-

Lysine-specific demethylase (LSD1) inhibitors: Creating dual-action epigenetic drugs.

-

Lipophilic tails: To facilitate self-assembly into nanoparticles for drug delivery.

Key Challenge: The synthesis of the

References

-

Casara, P., et al. (1985).[3] "Stereospecific synthesis of (2R,5R)-hept-6-yne-2,5-diamine: a potent and selective enzyme-activated irreversible inhibitor of ornithine decarboxylase."[3] Journal of the Chemical Society, Perkin Transactions 1. Link[3]

-

Järvinen, A., et al. (2005).[4] "Metabolic stability of alpha-methylated polyamine derivatives and their use as substitutes for the natural polyamines." Journal of Biological Chemistry. Link

-

Casero, R. A., & Woster, P. M. (2009). "Terminally alkylated polyamine analogues as chemotherapeutic agents." Journal of Medicinal Chemistry. Link

-

Reddy, V. K., et al. (1998). "Conformationally restricted polyamine analogues as inhibitors of cellular proliferation."[5] Bioorganic & Medicinal Chemistry Letters. (Contextual citation for conformational restriction rationale).

- Ghoda, L., et al. (1992). "Substrate determinants for the degradation of polyamines by polyamine oxidase." Molecular Pharmacology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecific synthesis of (2R,5R)-hept-6-yne-2,5-diamine: a potent and selective enzyme-activated irreversible inhibitor of ornithine decarboxylase (ODC) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Metabolic stability of alpha-methylated polyamine derivatives and their use as substitutes for the natural polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Purification techniques for removing unreacted 2,5-hexanediamine from product mixtures

Welcome to our dedicated technical support center focused on the purification of unreacted 2,5-hexanediamine from product mixtures. This guide is tailored for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key building block. Here, you will find comprehensive troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental issues. Our aim is to provide not only step-by-step protocols but also the fundamental scientific reasoning behind these techniques, empowering you to optimize your purification strategies.

The Challenge of Purifying 2,5-Hexanediamine

2,5-Hexanediamine is a critical component in the synthesis of a wide array of materials, including polymers and pharmaceuticals. However, its purification can be complex due to its high boiling point and its propensity to form azeotropes with common solvents. Furthermore, its reactive nature can lead to the formation of byproducts with similar physical properties, making separation difficult. This guide will provide you with the necessary knowledge to navigate these purification challenges and achieve the high purity required for your applications.

Troubleshooting Guides: A Practical, Problem-Solving Approach

This section is designed to address common issues encountered during the purification of 2,5-hexanediamine. Each problem is presented with a clear question and a detailed, actionable answer.

Issue 1: Incomplete Separation of 2,5-Hexanediamine from High-Boiling Point Solvents (e.g., DMSO, DMF)

Question: My reaction was conducted in DMSO, and I am finding it difficult to remove the solvent without degrading my 2,5-hexanediamine product. Standard distillation is proving to be ineffective. What is the recommended course of action?

Answer: This is a common issue due to the high boiling points of solvents like DMSO and DMF, which are close to that of 2,5-hexanediamine. This proximity in boiling points can lead to co-distillation, and the required high temperatures can cause product degradation.

Recommended Strategy: Acid-Base Extraction

The basic nature of the amine functional groups in 2,5-hexanediamine allows for an efficient separation using an acid-base extraction technique.[1][2][3][4] This method leverages the difference in solubility between the neutral amine and its protonated salt form.[1][2][3][4]

Experimental Protocol: Acid-Base Extraction

-

Acidification: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Cool the mixture in an ice bath and slowly add a 1 M aqueous solution of hydrochloric acid (HCl) while stirring vigorously. The 2,5-hexanediamine will be protonated to form its water-soluble dihydrochloride salt.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The protonated diamine will be in the aqueous layer, while impurities and the high-boiling solvent will remain in the organic layer.[5] Drain the aqueous layer.

-

Basification and Isolation: Cool the aqueous layer in an ice bath and slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH), until the pH is highly basic (pH 12-14). This will regenerate the free base of 2,5-hexanediamine.

-

Extraction and Drying: Extract the free base into a fresh portion of an organic solvent. Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified 2,5-hexanediamine.

Causality: This technique is effective because the protonated salt of 2,5-hexanediamine is highly soluble in the aqueous phase, while the neutral form and many organic impurities are not. This allows for a clean separation.

Workflow Diagram: Acid-Base Extraction

Caption: Workflow for purifying 2,5-hexanediamine via acid-base extraction.

Issue 2: Presence of Structurally Similar Diamine Impurities

Question: My product mixture is contaminated with regioisomers or other diamines that have similar boiling points to 2,5-hexanediamine. How can I effectively separate them?

Answer: When dealing with impurities that have similar physical properties, conventional purification methods like fractional distillation may not be effective. A more selective approach, such as derivatization followed by chromatography, is recommended.[6][7][8]

Recommended Strategy: Derivatization to Facilitate Separation

By converting the diamines into derivatives, you can often amplify their subtle structural differences, which makes them easier to separate using standard chromatographic techniques.[6][7][8]

Experimental Protocol: Derivatization with Boc Anhydride followed by Chromatography

-

Derivatization: Dissolve the crude diamine mixture in a suitable solvent and add a base like triethylamine. Slowly add di-tert-butyl dicarbonate (Boc₂O) to the mixture. The reaction can be controlled to favor either mono- or di-protection, which can aid in separation.[9][10][11][12]

-

Workup and Chromatography: After the reaction is complete, quench the reaction and extract the Boc-protected diamines. Purify the mixture using flash column chromatography on silica gel. The differences in polarity between the protected isomers are often sufficient for a clean separation.

-

Deprotection: Once the desired Boc-protected 2,5-hexanediamine has been isolated, the Boc groups can be removed by treatment with a strong acid. A subsequent aqueous workup and basification will yield the pure 2,5-hexanediamine.

Causality: The bulky Boc groups alter the polarity and steric profile of the diamine molecules, enhancing the differences in their interactions with the stationary phase during chromatography and enabling their separation.

Data Presentation: Comparison of Purification Methods

| Technique | Principle | Best For | Pros | Cons |

| Fractional Distillation | Separation based on boiling point differences. | Separating compounds with significantly different boiling points. | Scalable and effective for large quantities. | Ineffective for azeotropes or compounds with close boiling points. |

| Acid-Base Extraction | Separation based on the differential solubility of the amine and its protonated salt. | Removing non-basic impurities and high-boiling point solvents. | Highly effective and cost-efficient. | Does not separate similar amine impurities. |

| Column Chromatography | Separation based on differential partitioning between stationary and mobile phases. | Isolating compounds with differing polarities. | High resolution for many mixtures. | Can be slow and may not effectively separate isomers. |

| Derivatization followed by Chromatography | Chemical modification to amplify differences in physical properties, followed by chromatography. | Separating structurally similar isomers. | Enables separation of otherwise difficult mixtures. | Adds extra steps, potentially lowering the overall yield. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for storing purified 2,5-hexanediamine? A1: 2,5-Hexanediamine is sensitive to air and moisture. It should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. For long-term storage, refrigeration is recommended to minimize degradation.

Q2: I am experiencing significant product loss during purification. What are the likely reasons? A2: Product loss can occur at several stages. Incomplete extraction during acid-base workups is a common cause. Additionally, amines can adsorb to acidic silica gel during column chromatography.[13][14][15] This can be mitigated by using a less acidic stationary phase or by adding a basic modifier to the eluent.[13][14][15]

Q3: Is crystallization a viable method for purifying 2,5-hexanediamine? A3: Crystallization can be an effective purification method, particularly for the salt forms of 2,5-hexanediamine.[16][17][18][19] The free base is a liquid at room temperature, but a highly pure product can often be obtained by crystallizing its dihydrochloride salt from a suitable solvent system.[16][17][18][19]

Decision Logic for Purification Method Selection

Caption: Decision tree for selecting an appropriate purification technique.

References

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO. Available at: [Link]

-

Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]

-

Acid-Base Extraction. Wikipedia. Available at: [Link]

-

Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Synthetic Communications. Available at: [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]

-

Acid-Base Extraction. JoVE. Available at: [Link]

-

Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Available at: [Link]

-

Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics. Available at: [Link]

-

Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

-

Extraction. JoVE. Available at: [Link]

-

Purification: How To. University of Rochester Department of Chemistry. Available at: [Link]

- Amine acid salt compounds and process for the production thereof. Google Patents.

-

Forming oxalate salts of amines. ScienceMadness.org. Available at: [Link]

-

SOP: CRYSTALLIZATION. University of Cape Town Department of Chemistry. Available at: [Link]

-

Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

-

Amine purification. Science Forums. Available at: [Link]

-

Troubleshooting in Chromatography. Journal of Chromatographic Science. Available at: [Link]

-

How best to extract reaction products from high boiling solvents. Biotage. Available at: [Link]

-

2,5-Hexanediamine, 2,5-dimethyl-. PubChem. Available at: [Link]

-

Hexamethylenediamine. The Good Scents Company. Available at: [Link]

-

(5S)-hexane-2,5-diamine. PubChem. Available at: [Link]

-

Remove Sticky Reagents. University of Rochester Department of Chemistry. Available at: [Link]

-

2,5-Hexanediamine, 2,5-dimethyl-. NIST WebBook. Available at: [Link]

- Purification of hexamethylenediamine by recrystallization from cyclohexane. Google Patents.

- Purification of hexamethylene diamine. Google Patents.

- Method for the purification of hexamethylenediamine. Google Patents.

-

The extraction of hexamethylenediamine from aqueous solution by pH control and salt addition. ResearchGate. Available at: [Link]

-

Purification Method for Diamine Compound, Neutral Salt of Diamine Compound, Diamine, and Polyimide. WIPO Patentscope. Available at: [Link]

-

The separation of hexamethylenediamine from aqueous solution by solvent extraction with butanol. Apollo - University of Cambridge Repository. Available at: [Link]

-

The Separation of Hexamethylenediamine from Aqueous Solution by Solvent Extraction with Butanol. SSRN. Available at: [Link]

-

Accepted version. University of Cambridge. Available at: [Link]

Sources

- 1. study.com [study.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. Video: Extraction - Concept [jove.com]

- 5. biotage.com [biotage.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 12. bioorg.org [bioorg.org]

- 13. biotage.com [biotage.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amine purification, - Chemistry - Science Forums [scienceforums.net]

- 16. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 17. Purification [chem.rochester.edu]

- 18. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

- 19. science.uct.ac.za [science.uct.ac.za]

Preventing amine blushing in coatings formulated with hexanediamine derivatives

Introduction: The HMDA Paradox

As a scientist in drug development or materials engineering, you likely encounter 1,6-hexanediamine (HMDA) in two distinct contexts: as a critical linker in antibody-drug conjugates (ADCs) or as a curative in the high-performance epoxy coatings that line your GMP facilities.

While HMDA derivatives offer exceptional cross-linking density and chemical resistance, they suffer from a critical vulnerability: Amine Blushing . This phenomenon is not merely cosmetic; in a pharmaceutical context, the formation of carbamate salts on a coating surface creates a porous, hydrophilic layer that compromises cleanability and harbors bioburden.

This guide provides a mechanistic breakdown and actionable protocols to eliminate blushing in HMDA-formulated systems.

Module 1: The Mechanistic Root Cause

Why does HMDA blush?

Amine blushing is a kinetic competition between two reactions:

-

The Desired Cure: Amine reacting with the epoxide ring.

-

The Parasitic Reaction: Amine reacting with atmospheric CO₂ and moisture.[1]

HMDA is a primary aliphatic amine. Its low molecular weight and high basicity make it kinetically favored to react with acidic CO₂ in the presence of moisture, forming ammonium carbamate salts. Unlike cycloaliphatic amines (e.g., IPDA), HMDA lacks steric hindrance around the nitrogen, leaving it exposed to atmospheric attack.

Reaction Pathway Visualization

Figure 1: The kinetic competition. In high humidity, the pathway to 'Ammonium Carbamate' accelerates, consuming the amine required for the 'Crosslinked Network'.

Module 2: Formulation Strategies (Pre-Cure)

User Question: I am using a raw HMDA adduct, but I still see greasy spots. How do I modify the formulation?

Technical Insight: Raw HMDA is rarely suitable for surface coatings due to its volatility and water solubility. You must transition to adducted or accelerated systems.

Strategy 1: Adduction

Pre-reacting HMDA with a small amount of epoxy resin (adducting) increases the molecular weight and reduces the vapor pressure. This keeps the amine in the film rather than at the surface.[2]

Strategy 2: Hydrophobic Modification (Benzyl Alcohol)

Benzyl alcohol is the industry-standard plasticizer for this issue. It functions via two mechanisms:[1][3][4][5]

-

Compatibilization: It acts as a bridge solvent between the hydrophilic amine and hydrophobic epoxy.

-

Accelerator: The hydroxyl group on benzyl alcohol hydrogen-bonds with the epoxide oxygen, facilitating the nucleophilic attack of the amine. This speeds up the "Desired Cure" (see Fig 1), allowing it to outpace the blushing reaction.

Comparative Data: Modifier Effects

| Formulation Variable | Blush Resistance | Viscosity | Chemical Resistance | Mechanism of Action |

| Raw HMDA | Very Poor | Low | High | High free amine content; rapid CO₂ absorption. |

| HMDA-Epoxy Adduct | Good | High | High | Increased MW reduces surface migration. |

| HMDA + Benzyl Alcohol | Excellent | Low/Medium | Medium | Accelerates cure; compatibilizer. |

| HMDA + Salicylic Acid | Moderate | Low | High | Catalytic acceleration only (acidic proton). |

Module 3: Application Controls (During Cure)

User Question: Our cleanroom temperature is 20°C, but the coating is blushing. Why?

Technical Insight: Ambient temperature is irrelevant if the Dew Point is ignored. As solvents evaporate from the coating, the surface temperature drops (evaporative cooling).[1] If it drops below the dew point, microscopic water condenses on the film, instantly triggering the carbamate reaction.

Critical Protocol: The "Delta T" Rule

You must validate that the substrate temperature is at least 3°C (5°F) above the dew point .

The Induction Time Factor

Many users skip "induction time" (the wait time after mixing Part A and Part B).

-

Why it matters: Mixing initiates the reaction.[1] Waiting 15–30 minutes allows the amine to form initial adducts with the epoxy in the pot. These larger molecules are less likely to migrate to the surface and react with air than the free, small HMDA molecules.

Module 4: Troubleshooting & Remediation

User Question: The coating has cured with a greasy white film. Can I just paint over it?

Direct Answer: NO. Amine blush is water-soluble.[1][6] If you coat over it, osmotic pressure will eventually draw water through the topcoat, dissolving the salt and causing catastrophic delamination (blisters).

Troubleshooting Decision Tree

Figure 2: Logic flow for identifying and remediating amine blush.[1][2][3][5][7][8][9] Note that solvent wiping alone is ineffective as carbamates are often insoluble in common organic solvents but soluble in water.

Standard Remediation Protocol

-

Wash: Scrub the surface with warm water and a surfactant (dish soap is effective). Do not use acetone or MEK first ; these can drive the blush into the coating matrix or smear it without removal.

-

Test: The surface should no longer feel greasy. A "water break" test (water should sheet out, not bead up) confirms removal.

-

Abrade: Once clean and dry, sand the surface to create a mechanical profile.

-

Recoat: Apply the subsequent layer immediately after cleaning/sanding to prevent re-contamination.

Appendix: References

-

Kinetics of Amine-CO₂ Reaction

-

Title: Kinetics study of carbon dioxide absorption in aqueous solutions of 1,6-hexamethyldiamine (HMDA).[10]

-

Source: ResearchGate / Chemical Engineering Science.

-

Context: Establishes the high reactivity rate of HMDA with CO₂, confirming the mechanism of rapid blush formation.

-

-

Amine Blush Prevention & Induction Time

-

Role of Benzyl Alcohol in Epoxies

-

Remediation Protocols

Sources

- 1. pcimag.com [pcimag.com]

- 2. tri-iso.com [tri-iso.com]

- 3. meridianadhesives.com [meridianadhesives.com]

- 4. epoxycraft.com [epoxycraft.com]

- 5. indinspect.com [indinspect.com]

- 6. epoxyworks.com [epoxyworks.com]

- 7. artline-resin.eu [artline-resin.eu]

- 8. Amine blushing: How to identify, prevent, & remediate this common issue [carboline.com]

- 9. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]

- 10. researchgate.net [researchgate.net]

- 11. partconsulting.com [partconsulting.com]

- 12. vichem.vn [vichem.vn]

- 13. kta.com [kta.com]

- 14. Industrial Applications of Benzyl Alcohol (BA): Guide for Epoxy & Pharma | Suze [suzehg.com]

Addressing oxidative degradation of N-(3-aminopropyl)-2,5-hexanediamine during storage

A Guide to Preventing and Troubleshooting Oxidative Degradation During Storage

Welcome to the technical support center for N-(3-aminopropyl)-2,5-hexanediamine. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and storage of this aliphatic diamine. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My previously colorless N-(3-aminopropyl)-2,5-hexanediamine has turned yellow or brown in the bottle. What happened?

This is a classic sign of oxidative degradation. Aliphatic amines, especially those with primary amine groups, are susceptible to oxidation when exposed to air (oxygen).[1][2][3] This process can be accelerated by exposure to light and heat. The color change is due to the formation of oxidized species and subsequent reaction products, which are often colored.[4] While a slight discoloration may not significantly impact every application, it indicates that the material is no longer pure and its reactivity may be altered.

Q2: I've noticed a slight haziness or solid precipitate in my liquid amine. Is this related to degradation?

Yes, this is another common indicator of degradation. Strongly basic primary and secondary aliphatic amines can react with carbon dioxide (CO₂) from the air.[4] This reaction can form solid ammonium carbamate salts, which appear as a precipitate. Additionally, complex polycondensation products resulting from advanced oxidation can also be insoluble and precipitate out of solution.[4]

Q3: Does the color change mean I have to discard the entire bottle?

Not necessarily, but it requires careful consideration. The suitability of the discolored amine depends entirely on the sensitivity of your application. For high-purity applications, such as pharmaceutical synthesis or sensitive polymer chemistry, using a degraded amine is not recommended as the impurities could lead to undesirable side reactions or affect product specifications. For less sensitive applications, its use might be acceptable, but validation is crucial. If in doubt, it is best to use a fresh, pure sample.

Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a structured approach to identifying the root cause of degradation and implementing corrective actions.

Issue 1: Rapid Discoloration of a Newly Opened Bottle

If a freshly opened bottle of N-(3-aminopropyl)-2,5-hexanediamine discolors rapidly (within days or weeks), it points to improper storage and handling after opening.

Causality: The primary cause is repeated or prolonged exposure to atmospheric oxygen and moisture each time the container is opened.[1] The headspace in the bottle fills with fresh air, providing the oxygen needed to initiate and propagate the degradation cascade.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid amine discoloration.

Issue 2: Inconsistent Experimental Results Using an Older Stock

You may observe variability in reaction kinetics, yield, or final product purity when using an older bottle of N-(3-aminopropyl)-2,5-hexanediamine.